Cas no 728864-79-7 (5-[(2,2-Dimethylpropionyl)ethylamino]naphthalene-1-sulfonyl chloride)
![5-[(2,2-Dimethylpropionyl)ethylamino]naphthalene-1-sulfonyl chloride structure](https://ja.kuujia.com/scimg/cas/728864-79-7x500.png)
5-[(2,2-Dimethylpropionyl)ethylamino]naphthalene-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 5-[(2,2-dimethylpropionyl)ethylamino]naphthalene-1-sulfonyl chloride
- 5-[(2,2-Dimethyl-propionyl)-ethyl-amino]-naphthalene-1-sulfonyl chloride
- 5-(N-Ethylpivalamido)naphthalene-1-sulfonyl chloride
- 5-[(2,2-dimethyl-propionyl)-ethyl-amino]-naphthalene-1-sulfonyl chloride, AldrichCPR
- 5-[(2,2-Dimethylpropionyl)ethylamino]naphthalene-1-sulfonyl chloride
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- インチ: 1S/C17H20ClNO3S/c1-5-19(16(20)17(2,3)4)14-10-6-9-13-12(14)8-7-11-15(13)23(18,21)22/h6-11H,5H2,1-4H3
- InChIKey: RBFDWDFCPDFAKD-UHFFFAOYSA-N
- ほほえんだ: ClS(C1=CC=CC2C1=CC=CC=2N(CC)C(C(C)(C)C)=O)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 535
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 62.8
5-[(2,2-Dimethylpropionyl)ethylamino]naphthalene-1-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 020671-2g |
5-[(2,2-Dimethyl-propionyl)-ethyl-amino]-naphthalene-1-sulfonyl chloride |
728864-79-7 | 2g |
£598.00 | 2022-03-01 | ||
Fluorochem | 020671-250mg |
5-[(2,2-Dimethyl-propionyl)-ethyl-amino]-naphthalene-1-sulfonyl chloride |
728864-79-7 | 250mg |
£160.00 | 2022-03-01 | ||
Crysdot LLC | CD12039116-1g |
5-(N-Ethylpivalamido)naphthalene-1-sulfonyl chloride |
728864-79-7 | 97% | 1g |
$583 | 2024-07-24 | |
Fluorochem | 020671-1g |
5-[(2,2-Dimethyl-propionyl)-ethyl-amino]-naphthalene-1-sulfonyl chloride |
728864-79-7 | 1g |
£372.00 | 2022-03-01 |
5-[(2,2-Dimethylpropionyl)ethylamino]naphthalene-1-sulfonyl chloride 関連文献
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
5-[(2,2-Dimethylpropionyl)ethylamino]naphthalene-1-sulfonyl chlorideに関する追加情報
Research Briefing on 5-[(2,2-Dimethylpropionyl)ethylamino]naphthalene-1-sulfonyl chloride (CAS: 728864-79-7)
In recent years, the chemical compound 5-[(2,2-Dimethylpropionyl)ethylamino]naphthalene-1-sulfonyl chloride (CAS: 728864-79-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonyl chloride derivative is primarily utilized as a versatile intermediate in the synthesis of fluorescent probes, bioactive molecules, and pharmaceutical agents. Its unique structural features, including the naphthalene core and sulfonyl chloride moiety, make it a valuable building block for designing compounds with specific biological activities.
Recent studies have focused on the application of 5-[(2,2-Dimethylpropionyl)ethylamino]naphthalene-1-sulfonyl chloride in the development of fluorescent labeling reagents. Researchers have exploited its reactive sulfonyl chloride group to conjugate with amines, hydroxyls, and other nucleophiles in biomolecules, enabling the visualization and tracking of cellular processes. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in labeling proteins for real-time imaging, highlighting its potential in diagnostic and therapeutic applications.
Another area of interest is the compound's role in the synthesis of protease inhibitors. The naphthalene sulfonyl group has been shown to interact with the active sites of certain proteases, making it a promising scaffold for drug development. A recent preprint on bioRxiv detailed the use of 728864-79-7 as a precursor in the synthesis of novel inhibitors targeting SARS-CoV-2 main protease, showcasing its relevance in antiviral research.
From a synthetic chemistry perspective, advancements have been made in optimizing the production and purification of 5-[(2,2-Dimethylpropionyl)ethylamino]naphthalene-1-sulfonyl chloride. A 2022 patent application disclosed an improved method for its synthesis, emphasizing higher yields and reduced byproducts, which could facilitate its broader adoption in industrial and academic settings.
Despite its potential, challenges remain in the stability and solubility of this compound under physiological conditions. Ongoing research aims to address these limitations through structural modifications and formulation strategies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive further innovations in the coming years.
In conclusion, 5-[(2,2-Dimethylpropionyl)ethylamino]naphthalene-1-sulfonyl chloride (CAS: 728864-79-7) represents a multifaceted tool in chemical biology and drug discovery. Its applications span from fluorescent labeling to protease inhibition, underscoring its importance in advancing both basic and applied research. Future studies will likely explore its utility in additional therapeutic areas and refine its synthetic accessibility.
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